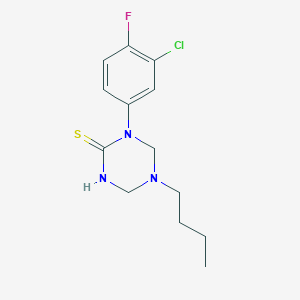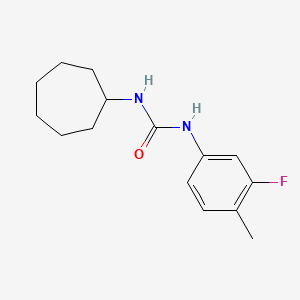![molecular formula C19H22ClN3OS B4632397 4-(5-chloro-2-methylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4632397.png)
4-(5-chloro-2-methylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
Piperazine derivatives are a class of compounds with wide-ranging applications in pharmaceuticals, showing varied biological activities. The synthesis and investigation of their properties are critical for developing new therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction between piperazine and different phenyl isothiocyanates or acid chlorides in organic solvents. These methods provide a pathway to a variety of piperazine-based compounds with potential biological activities (Tung, 1957).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction studies, offers insights into the crystallographic arrangement and molecular geometry of piperazine derivatives. These analyses reveal the presence of weak intermolecular interactions that contribute to the stabilization of the crystal structure, providing a basis for understanding the compound's reactivity and interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, leading to a wide range of derivatives with diverse chemical properties. The functional groups attached to the piperazine ring, such as thiocarbamyl or carboxamido groups, play a significant role in determining the compound's reactivity and biological activity (Mattioda et al., 1975).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, solubility, and crystalline structure, are influenced by the nature of substituents on the piperazine ring. These properties are essential for determining the compound's suitability for pharmaceutical formulations.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are crucial for the pharmacological profile of piperazine derivatives. Studies have shown that the presence of specific substituents can enhance the compound's biological activity by modulating its interaction with biological targets (Kumar et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
Research has shown that derivatives of piperazine, particularly when doped with specific functional groups or combined with other molecular structures, exhibit promising antimicrobial and antiviral activities. For example, new urea and thiourea derivatives of piperazine have been synthesized and evaluated for their antimicrobial and antiviral effects against Tobacco mosaic virus (TMV), with some compounds showing potent activities (Reddy et al., 2013). This suggests potential for the development of new antiviral and antimicrobial agents from piperazine derivatives.
Schistosomiasis Treatment
Piperazine derivatives have also been explored for their potential in treating schistosomiasis, a parasitic disease. Studies involving the synthesis of certain piperazine hydrochlorides aimed to evaluate their activity against schistosomiasis in experimental animals infected with Schistosoma Japonica, highlighting the compound's potential in parasitic disease treatment (Tung, 1957).
Anti-Inflammatory and Analgesic Agents
The exploration of novel chemical structures derived from piperazine has led to the discovery of compounds with significant anti-inflammatory and analgesic properties. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been synthesized and identified as potent cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showcasing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Synthesis and Screening of Heterocyclic Compounds
Further research has been dedicated to the synthesis and biological screening of heterocyclic compounds containing piperazine units. These studies often focus on evaluating the antimicrobial properties of newly synthesized compounds, suggesting a vast potential for piperazine derivatives in the development of new antimicrobial agents (Khalaj et al., 2004).
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c1-14-6-7-15(20)12-18(14)22-8-10-23(11-9-22)19(24)21-16-4-3-5-17(13-16)25-2/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAYNOIEXLFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)
![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)





![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)
![2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4632406.png)